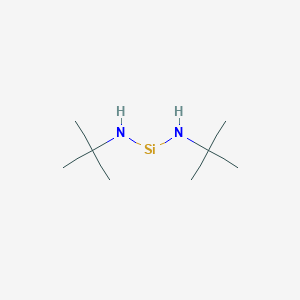
2-Amino-5-Fluor-3-Nitrobenzoesäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the utility of such chemicals in creating a wide array of heterocyclic compounds. These processes involve several steps, including nitrification, esterification, and reduction, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous cycles significant for drug development (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds like 5-amino-2-nitrobenzoic acid has been elucidated using X-ray diffraction methods, revealing crystallization in specific space groups and forming cyclic dimers via intermolecular hydrogen bonds. This structural information is crucial for understanding the reactivity and binding properties of these compounds (Mrozek & Głowiak, 2004).
Chemical Reactions and Properties
2-Amino-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions due to its active functional groups. For example, resin-bound 4-fluoro-3-nitrobenzoic acid can be converted through reactions with amines and reduction to substituted benzimidazoles, showcasing the compound's versatility in synthesizing biologically active heterocycles (Kilburn et al., 2000).
Physical Properties Analysis
The crystallization behavior and solid-state properties of compounds structurally related to 2-Amino-5-fluoro-3-nitrobenzoic acid provide insights into their physical characteristics. These properties include melting points, solubility, and crystal packing, which are vital for determining the compound's application in synthesis and formulation (Wardell & Tiekink, 2011).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-fluoro-3-nitrobenzoic acid are influenced by its functional groups, leading to reactivity with various organic and inorganic compounds. This reactivity is exploited in synthesizing complex molecules and intermediates used in pharmaceuticals and materials science. The fluorine atom, in particular, impacts the acidity of the carboxylic group and the electron-withdrawing effects on the aromatic ring, affecting its participation in nucleophilic substitution reactions (Yang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Fluorierte Bausteine
2-Amino-5-Fluor-3-Nitrobenzoesäure ist ein fluorierter Baustein . Fluorierte Verbindungen sind im Bereich der Wirkstoffforschung und -entwicklung aufgrund ihrer einzigartigen Eigenschaften wie erhöhter metabolischer Stabilität und verbesserter Lipophilie von Bedeutung .
Ugi-Reaktion
Es wurde berichtet, dass diese Verbindung mit einem Aldehyd, einem Isonitril und einem primären Amin, das an einen Boc-geschützten internen Amino- oder Hydroxynukleophil gebunden ist, reagiert, um das Ugi-Produkt zu ergeben . Die Ugi-Reaktion ist ein leistungsstarkes Werkzeug in der organischen Synthese zur schnellen Erzeugung molekularer Komplexität .
Synthese von Dibenz[b,f]oxazepin-11(10H)-onen
this compound kann bei der Synthese von Dibenz[b,f]oxazepin-11(10H)-onen verwendet werden . Dies wird durch die nucleophile aromatische Substitution (SNAr) von Fluor in 2-Fluor-5-Nitrobenzoesäure mit der OH-Gruppe verschiedener 2-Aminophenole auf festem Träger erreicht .
Synthese von substituierten Dibenzazocinen
Diese Verbindung kann auch bei der Synthese von substituierten Dibenzazocinen auf festem Träger verwendet werden
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .
Mode of Action
It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Biochemical Pathways
It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.
Result of Action
Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.
Eigenschaften
IUPAC Name |
2-amino-5-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWMVQRAZJKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177960-62-2 | |
| Record name | 2-amino-5-fluoro-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)












